Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
Description
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a nickel(II) complex featuring two dithiocarbamate ligands, each substituted with two prop-2-en-1-yl (allyl) groups. The ligand structure comprises a carbamothioyl backbone with sulfur atoms coordinating to the nickel center. The allyl substituents likely influence the compound’s electronic properties and steric profile, which are critical for applications in catalysis or materials science.
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)carbamodithioate;nickel(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NS2.Ni/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRMXDCPNJRTQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2NiS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing sulfur and nitrogen donor atoms. One common method involves the reaction of nickel(II) chloride with bis(prop-2-en-1-yl)carbamothioyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the sulfur or nitrogen ligands with other donor atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique coordination properties.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel exerts its effects involves coordination with target molecules through its sulfur and nitrogen ligands. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The nickel center plays a crucial role in stabilizing the compound and enabling its catalytic activity.
Comparison with Similar Compounds
Organometallic Nickel Complexes with Allyl Ligands
Bis(2-methylallyl)nickel (CAS 12261-14-2)
- Molecular Formula : C₈H₁₄Ni
- Ligand Structure : Features two 2-methylallyl ligands (h³-coordination) .
- Key Differences : The methyl substitution on the allyl group increases steric bulk compared to the unsubstituted allyl groups in the target compound. This may reduce reactivity in catalytic processes due to hindered substrate access.
- Coordination Geometry : Nickel in a pseudo-tetrahedral geometry, common for bis(allyl)nickel complexes .
Table 1: Structural Comparison of Nickel Complexes
| Compound Name | Molecular Formula | CAS Number | Ligand Type | Coordination Geometry |
|---|---|---|---|---|
| Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel | Not available | Not reported | Dithiocarbamate with allyl | Likely square planar |
| Bis(2-methylallyl)nickel | C₈H₁₄Ni | 12261-14-2 | Methyl-substituted allyl | Pseudo-tetrahedral |
Platinum and Palladium Carbamothioyl Complexes
Platinum(II) and palladium(II) complexes with carbamothioyl ligands (e.g., N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide) exhibit square-planar geometries, similar to nickel analogs . Key differences include:
- Metal Center Effects : Nickel complexes are typically more redox-active than platinum or palladium counterparts, influencing catalytic behavior.
Dithiocarbamate Ligand-Containing Compounds
The compound 2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid () shares a dithiocarbamate backbone with the target nickel complex. Key comparisons include:
- Ligand Geometry : Both compounds exhibit distorted geometries, with dihedral angles between NCS₂ and other moieties near 90°, as confirmed by X-ray crystallography .
- Intermolecular Interactions : Hirshfeld surface analysis of the acetic acid derivative revealed dominant H⋯H (55.7%), O⋯H/H⋯O (21.8%), and S⋯H/H⋯S (17.2%) contacts, critical for crystal packing . Similar interactions may stabilize the nickel complex in the solid state.
Table 2: Hirshfeld Surface Contact Contributions
| Compound | H⋯H (%) | O⋯H/H⋯O (%) | S⋯H/H⋯S (%) | C⋯H/H⋯C (%) |
|---|---|---|---|---|
| 2-{[bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid | 55.7 | 21.8 | 17.2 | 3.8 |
| 2-(4-Morpholinylacetylthio)acetic acid | 37.5 | 31.2 | 22.1 | 5.4 |
Other Nickel Compounds
Nickel sulfate (NiSO₄) and nickel acetate (C₄H₆NiO₄) are industrially significant, with applications in electroplating and catalysis. Unlike the target compound, these salts are ionic and water-soluble, leading to higher bioavailability and toxicity (e.g., respiratory and dermal hazards) .
Table 3: Toxicological Comparison of Nickel Compounds
| Compound | Toxicity Profile | Key Risks |
|---|---|---|
| Nickel sulfate | Acute inhalation toxicity (LC₅₀: 0.12 mg/L) | Lung damage, skin irritation |
| Nickel acetate | Carcinogenic (IARC Group 2B) | Respiratory sensitization |
| Bis(2-methylallyl)nickel | Limited data; likely flammable/explosive | Reactivity hazards |
Biological Activity
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel, often abbreviated as Bis(PCN), is a nickel complex that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands, which are known for their coordination chemistry and ability to interact with various biomolecules. The exploration of Bis(PCN) focuses on its therapeutic potential, particularly in cancer treatment and its mechanisms of action.
The synthesis of Bis(PCN) typically involves the following steps:
- Preparation of Ligands : Prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
- Formation of Nickel Complex : The ligands are then reacted with nickel salts (e.g., nickel chloride or acetate) in solvents like ethanol or methanol under reflux conditions.
- Isolation and Purification : The resulting complex is isolated by filtration and purified through recrystallization.
The biological activity of Bis(PCN) is primarily attributed to its interaction with cellular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions and influencing biological pathways. Key mechanisms include:
- Enzyme Inhibition : Bis(PCN) can inhibit specific enzymes, altering metabolic pathways.
- Induction of Apoptosis : Studies indicate that Bis(PCN) may trigger apoptotic pathways in cancer cells, particularly by activating caspases, leading to programmed cell death.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of Bis(PCN):
Anticancer Properties
Research indicates that Bis(PCN) exhibits selective cytotoxicity against cancer cell lines while showing minimal effects on non-proliferating healthy cells. For instance, it has been shown to induce apoptosis in U937 tumor cells via a G2/M cell cycle block, leading to caspase activation and subsequent cell death .
Interaction with Biomolecules
The compound's binding affinity to DNA and proteins has been investigated. It appears to interact with DNA through coordination, potentially leading to DNA damage, which is a common mechanism for anticancer agents .
Case Studies
Several studies have documented the biological effects of Bis(PCN):
- Study on U937 Cells : This study demonstrated that treatment with Bis(PCN) resulted in significant apoptosis in U937 cells, characterized by increased caspase activity and DNA fragmentation .
- Mechanistic Insights : Another investigation focused on the molecular interactions between Bis(PCN) and cellular components, revealing that it can disrupt mitochondrial function, further contributing to its apoptotic effects .
Data Tables
| Biological Activity | Effect | Cell Type | Mechanism |
|---|---|---|---|
| Apoptosis Induction | Increased caspase activity | U937 (cancer cells) | G2/M phase block |
| DNA Interaction | Potential DNA damage | Various | Coordination with DNA |
| Enzyme Inhibition | Altered metabolic pathways | Various | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
